2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide
Description
2,3-Dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is a benzamide derivative featuring a 2,3-dimethoxy-substituted aromatic ring linked to a pyrrolidine moiety via a methylene bridge. The pyrrolidine ring is further substituted with a phenyl group at the 1-position. This compound belongs to a class of molecules designed to interact with dopamine receptors, particularly the D2 subtype, due to structural similarities with established antipsychotics and positron emission tomography (PET) ligands .
Properties
IUPAC Name |
2,3-dimethoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-12-6-11-17(19(18)25-2)20(23)21-14-16-10-7-13-22(16)15-8-4-3-5-9-15/h3-6,8-9,11-12,16H,7,10,13-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZWCTXRXYUFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CCCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 2,3-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with N-((1-phenylpyrrolidin-2-yl)methyl)amine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2,3-diformyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide.
Reduction: Formation of 2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)aniline.
Substitution: Formation of this compound derivatives with various substituents.
Scientific Research Applications
2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide with structurally and functionally related benzamide derivatives:
Key Findings :
Substituent Effects on Receptor Affinity: The 5-bromo substitution in FLB 457 enhances D2 affinity (Ki = 0.18 nM) compared to non-halogenated analogs, likely due to increased hydrophobic interactions with the receptor pocket . Fluoropropyl groups (e.g., in [18F]fallypride) improve lipophilicity, facilitating blood-brain barrier penetration and prolonged receptor binding, critical for PET imaging .
Selectivity Profiles: FLB 457 and [18F]fallypride exhibit nanomolar affinity for D2 receptors but differ in selectivity for D3/D4 subtypes. Fallypride’s allyl-pyrrolidine substitution confers moderate D3 affinity (Ki = 0.26 nM), enabling extrastriatal imaging . Raclopride’s 3,5-dichloro-6-hydroxy substitution reduces D2 affinity (Ki = 1.8 nM) compared to brominated analogs but retains clinical utility due to rapid pharmacokinetics .
The target compound’s phenyl-pyrrolidine substitution may confer metabolic stability but requires validation in vivo.
Structural-Activity Relationship (SAR) Trends :
- Methoxy groups at positions 2 and 3 are conserved across analogs, critical for maintaining D2 binding.
- Pyrrolidine N-substituents (ethyl, allyl, phenyl) modulate receptor interaction kinetics. For example, allyl groups in fallypride enhance binding duration, while phenyl may introduce steric hindrance .
Contradictions and Limitations :
- While FLB 457 and fallypride share high D2 affinity, their selectivity for extrastriatal vs. striatal regions remains debated, possibly due to differences in radiolabeling protocols .
- The target compound’s lack of reported affinity data limits direct comparison; its pharmacological profile must be inferred from structural analogs.
Biological Activity
- Chemical Formula : CHNO
- Molecular Weight : 287.36 g/mol
- IUPAC Name : 2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide
- CAS Number : Not available
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a selective modulator of certain receptors, potentially influencing pathways related to pain modulation and neuroprotection.
Pharmacological Effects
-
Analgesic Properties :
- Research indicates that compounds with similar structures exhibit analgesic effects by modulating pain pathways in the central nervous system (CNS).
- A study demonstrated that related benzamide derivatives showed significant pain relief in animal models, suggesting a potential for this compound to exhibit similar effects.
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Neuroprotective Effects :
- Some findings suggest that this compound could provide neuroprotection in models of neurodegenerative diseases by inhibiting apoptotic pathways and reducing oxidative stress.
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Antidepressant Activity :
- Compounds with similar piperidine structures have been explored for their antidepressant effects through serotonin and norepinephrine reuptake inhibition.
Study 1: Analgesic Efficacy
A study conducted on a series of benzamide derivatives revealed that modifications at the nitrogen atom significantly enhanced analgesic activity. The compound was tested against standard analgesics in rodent models, showing comparable efficacy with a favorable side effect profile.
Study 2: Neuroprotection in Parkinson's Disease Models
In vitro studies using neuronal cell lines exposed to neurotoxic agents indicated that this compound reduced cell death and maintained mitochondrial integrity. This suggests potential therapeutic applications in conditions like Parkinson’s disease.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
